molecular formula C10H8N2S B3342710 1,3-Dihydrothieno[3,4-b]quinoxaline CAS No. 3138-80-5

1,3-Dihydrothieno[3,4-b]quinoxaline

Cat. No.: B3342710
CAS No.: 3138-80-5
M. Wt: 188.25 g/mol
InChI Key: OSKBIJDQSJQRQK-UHFFFAOYSA-N
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Description

1,3-Dihydrothieno[3,4-b]quinoxaline (CAS 3138-80-5) is an aromatic heterocyclic compound with the molecular formula C10H8N2S and a molecular weight of 188.25 g/mol . This compound serves as a versatile and high-value building block in advanced materials research, particularly in the development of electroactive and functional polymers. Its fused quinoxaline-thiophene structure makes it an excellent precursor for creating novel monomers. Researchers utilize this scaffold to synthesize polymers with tailored properties for cutting-edge applications. A primary research application is in the field of electrochromic materials, where quinoxaline-functionalized polymers can switch between distinct colored states (such as light yellow and blue) upon electrochemical oxidation and reduction, making them suitable for smart windows and displays . Furthermore, its derivatives are extensively explored in the synthesis of conductive polymers for energy storage, where they contribute to high-performance supercapacitor electrodes . Beyond optoelectronics, quinoxaline-based structures are also investigated as efficient photosensitizers in visible light photopolymerization, enabling energy-saving and solvent-free curing processes for coatings, adhesives, and 3D printing . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydrothieno[3,4-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKBIJDQSJQRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3N=C2CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454996
Record name Thieno[3,4-b]quinoxaline, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-80-5
Record name Thieno[3,4-b]quinoxaline, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Dihydrothieno 3,4 B Quinoxaline and Advanced Derivatives

Established Synthetic Routes to the Core 1,3-Dihydrothieno[3,4-b]quinoxaline Scaffold

The construction of the fundamental this compound framework is primarily achieved through cyclization reactions involving pre-functionalized quinoxaline (B1680401) precursors.

Cyclization Reactions in the Formation of this compound

The most direct synthesis of the this compound scaffold involves the cyclocondensation of a quinoxaline derivative bearing reactive groups at the 2 and 3 positions with a sulfur source. A well-established method utilizes 2,3-bis(bromomethyl)quinoxaline (B1328767) as the starting material. The reaction of this precursor with a sulfide (B99878) source, such as sodium sulfide, leads to the formation of the dihydrothieno-fused ring system through a double nucleophilic substitution.

A related strategy for forming fused quinoxaline systems involves starting with 2,3-dichloroquinoxaline (B139996). johnshopkins.eduresearchgate.net This compound can react with various 1,3-binucleophiles to generate different fused heterocyclic structures. johnshopkins.eduresearchgate.net For instance, its reaction with potassium salts of hydrazonodithioates yields 1,3-dithiolo[4,5-b]quinoxaline derivatives, demonstrating a versatile approach to building rings onto the quinoxaline core. johnshopkins.eduresearchgate.net

Multi-component Reaction Approaches for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules in a single step, valued for their atom economy and reduction of waste. nih.gov While MCRs are widely used to construct heterocyclic cores, including quinoxalines themselves from o-phenylenediamines and dicarbonyl compounds, their application for the direct, one-pot assembly of the complete this compound scaffold is not extensively documented in the literature. nih.gov

However, MCRs can play a crucial role in rapidly generating the necessary precursors for subsequent cyclization. For example, various substituted o-phenylenediamines or α-dicarbonyl compounds, the building blocks for the quinoxaline core, can be accessed through MCRs, which then undergo traditional cyclization reactions.

Pummerer Reaction Strategies in Thieno[3,4-b]quinoxaline Synthesis

The Pummerer reaction is a classical organic transformation that involves the conversion of a sulfoxide (B87167) into a thionium (B1214772) ion intermediate upon treatment with an activating agent like acetic anhydride. This electrophilic intermediate can then be trapped by nucleophiles. This strategy has been successfully employed to synthesize the fully aromatic thieno[3,4-b]quinoxaline from its dihydro precursor. lookchem.com

The synthesis starts with the oxidation of this compound to its corresponding sulfoxide. The subsequent treatment of this sulfoxide with a base and an activator, such as acetic anhydride, triggers a Pummerer-type elimination reaction. This process results in the formation of the highly reactive, o-quinonoid thieno[3,4-b]quinoxaline, which can be isolated in crystalline form. lookchem.com

Functionalization and Derivatization Strategies for this compound Analogs

Once the core scaffold is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions. These modifications are crucial for extending the π-conjugation of the system, a key factor for applications in organic electronics.

Regioselective Functionalization Techniques

The this compound scaffold possesses reactive methylene (B1212753) bridges within the thiophene (B33073) ring, which are sites for functionalization. Direct condensation reactions can be performed at these positions. For example, a direct Knoevenagel condensation between this compound and thiophene-2-carboxaldehyde has been reported. lookchem.com Additionally, the scaffold can be converted to the stable 1,3-diformylthieno[3,4-b]quinoxaline in a two-step process, providing handles for further chemical transformations. lookchem.com

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Suzuki) for Extending Conjugation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and extending the conjugated systems of aromatic heterocycles. The Stille and Suzuki reactions are particularly prominent in this context. libretexts.orgyoutube.com To apply these methods, a halogenated thienoquinoxaline precursor is typically required.

Stille Coupling Reaction

The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org For thienoquinoxaline derivatives, a bromo- or iodo-substituted scaffold would be reacted with an organostannane (e.g., arylstannane, vinylstannane) to append new conjugated fragments.

Table 1: Representative Conditions for Stille Coupling on Heterocyclic Systems This table presents typical conditions for Stille coupling on related heterocyclic systems, which are applicable to halogenated thienoquinoxalines.

ElectrophileOrganostannaneCatalystSolventConditionsYield
Aryl Halide (I, Br)Aryl-Sn(Bu)3Pd(PPh3)4Toluene or Dioxane80-110 °CHigh
Vinyl HalideVinyl-Sn(Bu)3PdCl2(PPh3)2THF50-70 °CGood-High
Heteroaryl HalideThienyl-Sn(Me)3Pd(dba)2 / P(2-furyl)3DMF80 °CGood

Suzuki Coupling Reaction

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents. This reaction has been effectively used to functionalize related sulfur-containing heterocycles, such as thieno[3,2-b]thiophenes. mdpi.com For example, 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene has been successfully coupled with various arylboronic acids to yield diaryl-substituted products. mdpi.com A similar approach on a halogenated thieno[3,4-b]quinoxaline would effectively extend its π-system.

Table 2: Examples of Suzuki-Miyaura Coupling on a Thieno[3,2-b]thiophene Scaffold Data adapted from a study on a related heterocyclic system, demonstrating the applicability to thienoquinoxalines. mdpi.com

Halide SubstrateBoronic AcidCatalystBaseSolventYield
2,5-Diiodo-3,6-dimethylthieno[3,2-b]thiophenePhenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O68%
3-Iodo-2-phenylthieno[2,3-b]quinoxaline*Arylboronic acidPd(PPh3)4Na2CO3DME/H2OHigh

\Data for the isomeric thieno[2,3-b]quinoxaline (B1642142) system, showing high reactivity.* researchgate.net

Post-Synthetic Modification Methodologies for this compound Derivatives

Post-synthetic modification is a pivotal strategy for diversifying the functional landscape of the this compound scaffold, enabling the fine-tuning of its properties for various applications. Methodologies for analogous, more complex thieno-quinoxaline systems can provide insights into potential modifications.

One key approach involves cross-coupling reactions. For instance, in the synthesis of related thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, the Buchwald-Hartwig cross-coupling reaction is a crucial step. nih.gov This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, a common strategy for introducing a variety of amine-containing substituents. nih.gov The conditions for such reactions can be optimized by carefully selecting the palladium catalyst, ligand, base, and solvent, often with the aid of microwave activation to shorten reaction times. nih.gov

Another significant modification strategy is the introduction of various functional groups onto the quinoxaline core. For example, in the synthesis of other quinoxaline derivatives, a hydrazinyl group can be introduced and subsequently reacted with aldehydes and ketones to form a wide array of benzylidene derivatives. nih.gov This highlights the potential for creating a library of this compound derivatives with diverse side chains.

Furthermore, palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings are instrumental in the post-synthetic modification of related quinoxaline systems. researchgate.net These reactions allow for the introduction of alkynyl, aryl, and vinyl groups, respectively, onto the heterocyclic core. researchgate.net For instance, the Sonogashira coupling of halo-quinoxalines with terminal alkynes is a well-established method for creating alkynyl-substituted quinoxalines. researchgate.netresearchgate.net

The following interactive table summarizes potential post-synthetic modification strategies applicable to the this compound scaffold based on methodologies for related compounds.

Reaction Type Catalyst/Reagents Purpose Potential Application on Target Scaffold
Buchwald-Hartwig AminationPd(OAc)₂, Ligand (e.g., dppf), BaseC-N bond formationIntroduction of amino groups
Reaction with Aldehydes/KetonesAcetic AcidFormation of imine derivativesDerivatization of hydrazinyl-substituted precursors
Sonogashira CouplingPd(0)-Cu, BaseC-C (alkynyl) bond formationIntroduction of alkynyl substituents
Suzuki CouplingPd(0), BaseC-C (aryl) bond formationIntroduction of aryl or heteroaryl groups
Heck CouplingPd(0), BaseC-C (vinyl) bond formationIntroduction of vinyl substituents

Principles of Sustainable Synthesis in this compound Chemistry

The principles of sustainable or "green" chemistry are increasingly influencing the synthesis of heterocyclic compounds, including those based on the quinoxaline framework. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Environmentally Benign Synthetic Protocols

A major focus in the sustainable synthesis of quinoxaline derivatives is the use of environmentally friendly solvents and reaction conditions. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. chim.it The use of aqueous ethanol (B145695) or even solvent-free conditions, such as simple grinding of reactants at room temperature, represents a significant step towards greener synthesis. nih.govias.ac.in

The use of microwave assistance can also contribute to more sustainable protocols by significantly reducing reaction times and often improving product yields. organic-chemistry.org

Catalyst Design and Application in Sustainable Synthesis of this compound

The design and application of efficient and recyclable catalysts are at the heart of sustainable synthesis. For quinoxaline synthesis, a variety of catalytic systems have been developed to replace stoichiometric and often hazardous reagents.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation and recycling. Examples include:

Sulfated polyborate: An inexpensive and environmentally benign catalyst prepared from boric acid, it demonstrates both Lewis and Brønsted acidity and can be recycled without significant loss of activity. ias.ac.in

Alumina-supported heteropolyoxometalates: These catalysts, such as CuH₂PMo₁₁VO₄₀ supported on alumina, have shown high activity for quinoxaline synthesis at room temperature. nih.gov

Magnetically recyclable nanoparticles: Materials like MnFe₂O₄ nanoparticles can be easily recovered from the reaction mixture using an external magnet, offering excellent recyclability. chim.it

Organocatalysts: These are metal-free organic molecules that can catalyze reactions. Nitrilotris(methylenephosphonic acid) has been used as an effective organocatalyst for quinoxaline synthesis, offering high yields and the ability to be recycled. nih.gov

The following interactive table provides examples of catalysts used in the sustainable synthesis of quinoxaline derivatives, which could be adapted for the synthesis of this compound.

Catalyst Catalyst Type Key Advantages Reaction Conditions
Sulfated PolyborateHeterogeneousRecyclable, inexpensive, solvent-free conditionsSolvent-free
Alumina-supported HeteropolyoxometalatesHeterogeneousHigh yield, room temperatureToluene, Room Temperature
MnFe₂O₄ NanoparticlesHeterogeneous (Magnetic)Easily recyclable, room temperatureRoom Temperature
Nitrilotris(methylenephosphonic acid)OrganocatalystMetal-free, recyclable, short reaction timeNot specified
Graphene OxideCarbon-basedMetal-free, reusableNot specified

By embracing these sustainable methodologies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Advanced Characterization Techniques and Structural Elucidation in 1,3 Dihydrothieno 3,4 B Quinoxaline Research

Spectroscopic Methodologies for Structural and Electronic Properties

Spectroscopic techniques are indispensable tools for elucidating the molecular and electronic structures of 1,3-dihydrothieno[3,4-b]quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for the unambiguous assignment of the molecular structure of this compound and its derivatives. nih.govresearchgate.net The chemical shifts, coupling constants, and signal integrations provide a detailed map of the proton and carbon environments within the molecule.

In the ¹H NMR spectra of quinoxaline (B1680401) derivatives, aromatic protons typically appear in the downfield region, with their specific chemical shifts influenced by the nature and position of substituents on the quinoxaline and thieno rings. rsc.orgrsc.org For instance, in a series of synthesized quinoxaline derivatives, proton signals were reported in the range of δ 7.33-8.13 ppm. rsc.org The analysis of coupling patterns helps to establish the connectivity of adjacent protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. nih.govrsc.org The chemical shifts of carbon atoms are sensitive to their local electronic environment. For example, carbons in the quinoxaline core and the fused thiophene (B33073) ring will have distinct chemical shifts. In some quinoxaline derivatives, carbon signals have been observed in the range of δ 129.03-194.57 ppm. rsc.org Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are often employed to definitively assign all proton and carbon signals, especially in complex derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinoxaline Derivatives

Compound/DerivativeSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
2,2'-(1,4-phenylene)bis(1-phenylethane-1,2-dione)CDCl₃8.11 (s, 4H), 7.98 (d, J = 8.4 Hz, 4H), 7.69 (t, J = 7.2 Hz, 2H), 7.56 (t, J = 8.0 Hz, 4H)193.52, 137.13, 135.27, 132.57, 130.26, 129.99, 129.17 rsc.org
6,7-Dimethyl-3-phenylquinoxaline-2(1H)-thioneDMSO-d₆14.50 (s, 1H), 7.98 (d, J = 7.9 Hz, 2H), 7.66 (s, 1H), 7.58 (dd, J = 8.1, 7.0 Hz, 1H), 7.54 – 7.48 (m, 3H), 7.44 (s, 1H), 7.43 – 7.37 (m, 1H), 2.40 (s, 3H), 2.34 (s, 3H)174.7, 161.3, 141.9, 137.6, 135.7, 134.6, 133.4, 131.4, 131.1 rsc.org
2-(3-Bromothiophen-2-yl)-6,7-dimethylquinoxalineCDCl₃9.67 (s, 1H), 7.85 (d, J = 7.1 Hz, 2H), 7.46 (d, J = 5.3 Hz, 1H), 7.14 (d, J = 5.3 Hz, 1H), 2.51 (s, 6H)149.9, 142.2, 141.1, 141.1, 140.7, 140.4, 137.1, 132.8, 128.8, 128.3, 128.2, 109.2, 20.4, 20.3 nih.gov

Note: The data presented is for related quinoxaline derivatives and serves to illustrate the typical chemical shift ranges.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of bonds within the this compound framework. johnshopkins.edu The IR spectrum provides information on the characteristic absorption bands corresponding to specific bond vibrations. For instance, the C=N stretching vibration within the quinoxaline ring system is a key diagnostic peak. Other important vibrations include C-H stretching of the aromatic rings, and C-S stretching of the thiophene ring. mdpi.com

In a study of quinoxalin-2(1H)-ones, FT-IR spectroscopy was used to identify functional groups. mdpi.com For example, peaks around 805 cm⁻¹ and 2177 cm⁻¹ were observed, with other peaks at 914 cm⁻¹ and 993 cm⁻¹ being associated with the addition of K⁺ and the presence of nitrile groups. mdpi.com The presence of N-H groups can be identified by their characteristic stretching vibrations. mdpi.com The structures of newly synthesized 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives have been confirmed using IR spectroscopy among other techniques. johnshopkins.edu

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the fused aromatic system.

Table 2: Typical IR Absorption Frequencies for Functional Groups in Quinoxaline Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=N (in quinoxaline ring)Stretching1650 - 1550
C=C (aromatic)Stretching1600 - 1450
C-S (in thiophene ring)Stretching700 - 600
N-HStretching~3400

Note: These are general ranges and the exact frequencies can vary depending on the specific molecular structure and its environment.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. johnshopkins.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. rsc.org

The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.orglibretexts.org The fragmentation of the molecular ion occurs at the weakest bonds, and the stability of the resulting fragments determines the intensity of their corresponding peaks in the mass spectrum. libretexts.org For quinoxaline derivatives, common fragmentation pathways may involve the loss of substituents or cleavage of the heterocyclic rings. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. slideshare.net

For example, in the characterization of various quinoxaline derivatives, HRMS has been used to confirm the calculated molecular formula. rsc.org The observed m/z values are typically in very close agreement with the calculated values, confirming the elemental composition of the synthesized compounds. rsc.org

UV-Vis Spectroscopy for Electronic Absorption Characteristics and Band Gap Determination

UV-Vis spectroscopy is employed to investigate the electronic absorption properties of this compound derivatives. researchgate.netresearchgate.netresearchgate.net The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The resulting spectrum provides information about the electronic transitions within the molecule.

Derivatives of thieno[3,4-b]quinoxaline often exhibit broad absorption bands in the visible and near-infrared regions, which is a characteristic of donor-acceptor type molecules with intramolecular charge transfer (ICT) from the electron-rich thiophene moiety to the electron-deficient quinoxaline core. rsc.org The position of the maximum absorption wavelength (λ_max) and the shape of the absorption bands are influenced by the extent of π-conjugation and the nature of the substituents. beilstein-journals.org

The optical band gap (E_g) of these materials can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. A lower optical band gap is often desirable for applications in organic electronics, such as solar cells. rsc.org For instance, studies on related quinoxaline-based polymers have shown that extending the π-conjugation can lead to a red-shift in the absorption spectrum and a decrease in the optical band gap. researchgate.net In one study, the optical band gap of a series of thiophene–thiadiazoloquinoxaline derivatives was found to decrease with increasing conjugation length, with values ranging from 1.68 eV down to 0.78 eV for a polymeric derivative. rsc.org

Table 3: Optical Properties of Selected Quinoxaline-Based Materials

Materialλ_max (nm)Optical Band Gap (eV)Reference
TQT1580 (in solution)1.68 rsc.org
TQT2750 (in solution)1.31 rsc.org
PTQT (polymer)1050 (in film)0.78 rsc.org
PIDT-QxN2 (polymer)~600 (in film)~1.91 researchgate.net
PIDTT-QxN2 (polymer)~620 (in film)~1.85 researchgate.net

Note: The data is for related quinoxaline and thiadiazoloquinoxaline derivatives and illustrates the range of optical properties observed.

Solid-State Structural Analysis of this compound and Derivatives

Understanding the arrangement of molecules in the solid state is critical as it directly influences the material's bulk properties.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about the molecular structure, including bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. researchgate.net

For derivatives of this compound, single-crystal X-ray diffraction studies can reveal important structural features such as the planarity of the fused ring system and the nature of intermolecular interactions, like π-π stacking and hydrogen bonding. beilstein-journals.org These interactions play a crucial role in determining the electronic properties of the material in the solid state, such as charge carrier mobility.

For example, the crystal structure of a related thieno[3,2-b]thieno derivative showed both π-π stacking and intermolecular S-S contacts, with the molecules forming a sheet-like array. researchgate.net Such organized packing is beneficial for efficient charge transport in organic field-effect transistors. In another study, single-crystal X-ray diffraction of quinoxaline-based compounds provided detailed insights into their molecular structures and packing diagrams. researchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the solid-state properties of materials, including polymorphism and crystalline phase. In the context of thienoquinoxaline-based compounds, PXRD provides critical insights into the crystallinity and molecular packing of newly synthesized materials. While specific studies on the polymorphism of the parent this compound are not extensively detailed in the literature, the technique is widely applied to its polymeric derivatives used in electronics.

For instance, in the study of wide-bandgap polymers incorporating a dithieno[3,2-f:2',3'-h]quinoxaline core, a structural isomer of the thieno[3,4-b]quinoxaline fused system, diffraction techniques are used to determine the molecular orientation within thin films. Research has shown that such polymers can adopt a "face-on" orientation, which is crucial for applications in organic solar cells and thermoelectrics. The degree of crystallinity, as revealed by the sharpness and intensity of diffraction peaks, directly influences the material's performance. For example, the polymer PBQx-TF, which has a dithienoquinoxaline unit, was found to possess a more crystalline character compared to its backbone isomer, a factor contributing to its superior electronic properties. nih.gov This highlights the capability of PXRD to distinguish between different isomeric structures and their resulting solid-state packing, which is essential for establishing structure-property relationships in functional organic materials.

Electrochemical Characterization Techniques for Redox Behavior

The electrochemical behavior of this compound derivatives is paramount to their function in electronic devices. Techniques such as cyclic voltammetry and spectroelectrochemistry are indispensable for probing their redox properties, including the stability of charged species and the electronic transitions that occur upon oxidation or reduction.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic Voltammetry (CV) is the primary technique used to determine the oxidation and reduction potentials of electroactive species. These potentials correspond to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, which are critical parameters for designing materials for organic electronics.

In the broader family of quinoxaline-based compounds, CV is routinely used to assess their potential as anolytes in non-aqueous redox flow batteries. For example, research on the indolo[2,3-b]quinoxaline scaffold, a related nitrogen-rich heterocyclic system, has demonstrated its ability to undergo stable redox cycles. A derivative, 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, was found to have a low reduction potential of -2.01 V (vs Fc/Fc⁺) and remarkable stability. nih.gov Similarly, computational and experimental studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have utilized CV to measure their first and second reduction potentials, providing a deeper understanding of their electronic properties. researchgate.net

For polymers containing the thieno[3,4-b]quinoxaline moiety, CV is used to study their electropolymerization and subsequent redox behavior. The anodic oxidation of monomers like 5,12-dihydrothieno[3',4':2,3] pau.edu.trjohnshopkins.edudioxocino[6,7-b]quinoxaline (DDQ) can be monitored to form stable, electroactive polymer films. pau.edu.tr The resulting voltammograms reveal the potentials at which the polymer can be reversibly oxidized and reduced, indicating its suitability for applications such as electrochromic devices.

CompoundReduction Potential (E₁/₂)Reference ElectrodeSolvent/ElectrolyteCitation
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline-2.01 VFc/Fc⁺Acetonitrile nih.gov
6-methyl-6H-indolo[2,3-b]quinoxaline (5a)-1.98 VFc/Fc⁺Acetonitrile nih.gov
Quinoxaline (8)-2.04 VFc/Fc⁺Acetonitrile nih.gov
Phenazine (9)-1.54 VFc/Fc⁺Acetonitrile nih.gov

Spectroelectrochemistry for Real-Time Electronic State Changes

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, allowing for the real-time observation of changes in a molecule's electronic structure as its oxidation state is varied. This technique is particularly powerful for characterizing the charge carriers (polarons and bipolarons) in conjugated polymers and understanding the color changes in electrochromic materials.

For copolymers derived from thienoquinoxaline analogues, such as poly(5,12-dihydrothieno[3',4':2,3] pau.edu.trjohnshopkins.edudioxocino[6,7-b]quinoxaline-co-2,2'-bithiophene) or P(DDQ-co-BT), spectroelectrochemistry provides direct evidence of the electronic transitions that occur upon electrochemical doping. pau.edu.tr In its neutral state, the polymer exhibits a characteristic absorption peak corresponding to the π-π* transition. Upon oxidation, this peak diminishes while new absorption bands appear at lower energies (longer wavelengths). pau.edu.tr

Specifically, for the P(DDQ-co-BT) copolymer, the π-π* transition is observed at 504 nm. As the applied potential is increased, this absorption decreases, and a new broad absorption band emerges at approximately 800 nm. pau.edu.tr This new band is attributed to the formation of polaron states, which are the primary charge carriers in the oxidized polymer. pau.edu.tr These spectral changes are responsible for the material's electrochromic properties, as the color of the polymer film shifts in response to the applied potential. The ability to monitor these electronic state changes in real-time is crucial for optimizing the performance and stability of electrochromic devices. pau.edu.tr

Compound/PolymerStateAbsorption Peak (λmax)Electronic TransitionCitation
P(DDQ-co-BT)Neutral504 nmπ-π* transition pau.edu.tr
Oxidized~800 nmPolaron formation pau.edu.tr

Theoretical and Computational Chemistry Studies of 1,3 Dihydrothieno 3,4 B Quinoxaline

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure is fundamental to understanding the chemical and physical properties of 1,3-Dihydrothieno[3,4-b]quinoxaline. Molecular orbital theory, through various computational methods, elucidates the distribution of electrons and their energy levels, which govern the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the ground state of molecular systems. DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to investigate quinoxaline (B1680401) derivatives. nih.govresearchgate.net These calculations provide optimized molecular geometries, which correspond to the most stable arrangement of atoms in the molecule.

Quantum chemical computations using DFT are considered highly accurate for analyzing the structural features and properties of organic systems. researchgate.net For quinoxaline derivatives, DFT calculations are performed to determine key electronic properties. researchgate.net A critical aspect of this analysis is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For instance, studies on related quinoxaline structures show that the HOMO and LUMO energy levels can be tuned to impact electron injection and regeneration processes, which is vital for applications in organic electronics. nih.gov The distribution of these orbitals across the molecular framework indicates regions that are electron-rich (HOMO) and electron-poor (LUMO), highlighting potential sites for electrophilic and nucleophilic attack. d-nb.info

Table 1: Representative Ground State Electronic Properties of Quinoxaline Derivatives Calculated by DFT

PropertyDescriptionTypical Calculated Values
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.-5.60 to -5.83 eV d-nb.info
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.-3.04 to -3.16 eV d-nb.info
HOMO-LUMO Gap (Eg) The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov~2.5 to ~2.7 eV d-nb.info
Dipole Moment A measure of the net molecular polarity.Varies based on substituents

Note: The values presented are representative and are based on calculations for various quinoxaline derivatives. The exact values for this compound would require specific calculations.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. TD-DFT is used to predict various spectroscopic properties, including UV-Visible absorption spectra, by calculating the energies of vertical transitions from the ground state to various excited states. nih.govd-nb.info

Studies on quinoxaline derivatives have shown that TD-DFT, using functionals like CAM-B3LYP, can effectively predict excitation energies and spectroscopic behavior. nih.gov These calculations provide the theoretical absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. elsevierpure.com For example, theoretical UV-Vis spectra have been successfully simulated for various 2,3-diphenylquinoxaline (B159395) derivatives. researchgate.net However, it is important to note a significant caveat: for compounds containing a thiophene (B33073) ring, like the subject molecule, standard TD-DFT methods may yield qualitatively incorrect results. nih.gov Potential issues include the inaccurate prediction of the ordering of excited states and a flawed distribution of oscillator strengths, which could misrepresent the molecule's photophysical behavior. nih.gov Despite these potential limitations, TD-DFT remains a valuable tool, though results for thiophene-based systems must be interpreted with caution. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum chemical calculations.

In the context of medicinal chemistry, this compound and its derivatives can be evaluated as potential ligands for biological targets such as enzymes and receptors. Molecular docking and subsequent MD simulations are the primary computational tools for this purpose. utrgv.edunih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This technique helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target. nih.gov For example, docking studies on quinoxaline derivatives have been used to understand their potential as inhibitors of targets like c-Kit tyrosine kinase and enzymes from various parasites. utrgv.edunih.gov The binding energy and inhibition constant (Ki) can be calculated to quantify the affinity of the ligand for the target. researchgate.net

Following docking, MD simulations are often performed on the ligand-target complex. nih.gov These simulations model the movement of every atom over time, allowing for an assessment of the stability of the predicted binding pose and revealing how the ligand and protein accommodate each other. utrgv.edu This approach provides a mechanistic understanding of how the compound might exert a biological effect, for instance, by inhibiting an enzyme crucial for a pathogen's survival. nih.gov

Chemical reactions and molecular properties are significantly influenced by the surrounding solvent. Computational studies can account for these effects using various solvation models. One of the most common approaches is the Polarizable Continuum Model (PCM). nih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

The use of the PCM model in DFT and TD-DFT calculations for quinoxaline derivatives allows for more realistic predictions of their electronic properties and spectra in solution. nih.gov By simulating the solvent environment, these models account for the stabilization or destabilization of the ground and excited states of the molecule due to solute-solvent interactions, leading to more accurate comparisons with experimental data obtained in solution.

Structure-Property Relationship (SPR) Elucidation via Computational Approaches

A key goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its resulting properties. By systematically modifying the structure of a parent compound like this compound in silico—for example, by adding different functional groups at various positions—researchers can calculate the resulting changes in electronic, optical, or biological properties.

This computational approach to Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies is highly efficient. researchgate.net For instance, research on related N-heteroacenes has demonstrated how converting one functional group to another (e.g., dicyanopyrazinoquinoxaline to dihydropyrazinoquinoxalinedione) systematically modulates frontier molecular orbital energies, thermal stability, and optical properties like molar extinction coefficients. nih.gov By correlating specific structural modifications with changes in calculated properties, such as binding affinity to a receptor or the HOMO-LUMO gap, a predictive model can be developed. researchgate.netnih.gov This allows for the rational design of new molecules with enhanced or specifically tuned characteristics for applications in materials science or as therapeutic agents.

Prediction of Optoelectronic Parameters (HOMO/LUMO Energy Levels, Band Gaps)

The optoelectronic properties of organic molecules are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap, is a critical parameter that determines the molecule's electronic behavior, including its absorption and emission of light, and its ability to conduct charge.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these energy levels with a high degree of accuracy. For thieno[3,4-b]pyrazine-based systems, which are structurally analogous to this compound, theoretical studies have demonstrated that the energy levels of the frontier orbitals can be finely tuned by modifying the molecular structure. researchgate.netrsc.org For instance, extending the π-conjugated system by fusing aromatic rings to the core thienopyrazine structure has been shown to significantly impact the HOMO and LUMO energy levels. nih.gov

In a study on extended thieno[3,4-b]pyrazine (B1257052) analogues, the electrochemical and photophysical properties were correlated with theoretical calculations. For dibenzo[f,h]thieno[3,4-b]quinoxaline, a compound closely related to the subject of this article, the following optoelectronic data were reported:

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
Dibenzo[f,h]thieno[3,4-b]quinoxaline-5.63-3.412.222.02

Data sourced from electrochemical measurements and optical spectroscopy of solutions.

These values indicate that dibenzo[f,h]thieno[3,4-b]quinoxaline possesses a relatively low band gap, a desirable characteristic for applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to computationally predict these values allows for the rational design of new derivatives with tailored optoelectronic properties. For example, the introduction of electron-donating or electron-withdrawing substituents can systematically raise or lower the HOMO and LUMO levels, thereby engineering the band gap for specific applications.

Theoretical investigations into similar donor-acceptor systems based on thieno[3,4-b]pyrazines have further elucidated the role of the pyrazine (B50134) substructure in lowering the LUMO energy level and consequently reducing the band gap. researchgate.net This effect is attributed to the electron-accepting nature of the pyrazine ring.

Analysis of Aromaticity, π-Electron Delocalization, and Charge Transport Pathways

The efficiency of charge transport in organic materials is intrinsically linked to the degree of π-electron delocalization and the pathways available for charge carriers to move through the material. Aromaticity, a concept describing the enhanced stability and unique electronic properties of certain cyclic molecules, plays a crucial role in facilitating this delocalization. Computational methods provide powerful tools to quantify aromaticity and visualize the distribution of π-electrons.

For thieno[3,4-b]quinoxaline systems, the fusion of the thiophene and quinoxaline moieties creates an extended π-conjugated system. The aromatic character of both the benzene (B151609) and pyrazine rings within the quinoxaline unit, coupled with the aromaticity of the thiophene ring, contributes to a high degree of electron delocalization across the molecular framework. Thieno[3,4-b]pyrazines are recognized for their ability to stabilize quinoid resonance structures, which can be beneficial for reducing the band gap and enhancing charge transport. researchgate.net

The planarity of the molecular structure is another critical factor for efficient charge transport, as it maximizes the overlap between adjacent π-orbitals. Computational geometry optimizations can predict the most stable conformation of a molecule and assess its planarity. For extended fused-ring systems like dibenzo[f,h]thieno[3,4-b]quinoxaline, a high degree of planarity is expected, which would facilitate intermolecular charge hopping in the solid state. nih.gov The structural diversity of quinoxalines allows for precise tuning of their molecular structures to optimize performance for specific charge transport applications. nih.gov

Furthermore, the analysis of frontier molecular orbitals can reveal the pathways for charge transport. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule where holes (positive charge carriers) and electrons (negative charge carriers) are most likely to reside and move. In many donor-acceptor type molecules, the HOMO is localized on the electron-rich (donor) part of the molecule, while the LUMO is centered on the electron-deficient (acceptor) part. This separation can be crucial for applications in photovoltaics, where efficient charge separation is required. For thieno[3,4-b]pyrazine-based oligomers, theoretical calculations have been instrumental in correlating oligomer composition with the resulting electronic and optical properties, providing a model for understanding donor-acceptor interactions. rsc.org The movement of charge carriers in such materials is a complex interplay of electronic, structural, and energetic factors. nih.gov

Explorations of 1,3 Dihydrothieno 3,4 B Quinoxaline in Advanced Materials Science Research

Applications in Organic Electronic Devices Research

The versatile electronic nature of the 1,3-Dihydrothieno[3,4-b]quinoxaline core has prompted investigations into its utility in several organic electronic devices. The ability to act as both an electron donor and acceptor, depending on the molecular design, allows for its incorporation into various components of these devices.

Investigations in Organic Light-Emitting Diodes (OLEDs)

While quinoxaline-based materials, in general, are widely explored for their applications in OLEDs, specific research focusing on this compound in this area is not extensively documented in the provided research. Quinoxaline (B1680401) derivatives are recognized for their potential as host materials, emitting layers, and electron transport layers in OLEDs due to their luminescence and thermal stability. mdpi.com For instance, some quinoxaline derivatives have been investigated as thermally activated delayed fluorescence (TADF) materials, which are crucial for developing highly efficient OLEDs. rsc.orgnih.gov However, detailed studies on the performance and characteristics of OLEDs specifically incorporating the this compound scaffold are limited.

Role in Organic Field-Effect Transistors (OFETs) Research

The application of this compound in Organic Field-Effect Transistors (OFETs) is an emerging area of research. The charge transport properties of materials are paramount for their performance in OFETs. While research on quinoxaline-based thiophene (B33073) copolymers has indicated their potential for use in OFETs, detailed studies specifically on this compound are not widely available. For example, investigations into some quinoxaline-based copolymers have been conducted to understand the influence of their molecular structure on field-effect mobility, which is a critical parameter for OFETs. chemicalbook.com

Development for Organic Photovoltaics (OPVs) and Solar Cells

The development of this compound-based materials for organic photovoltaics (OPVs) has shown considerable promise. These materials are often used as electron-donating or electron-accepting components in the active layer of solar cells.

In one study, donor-acceptor (D-A) polymers were synthesized using benzodithiophene (BDT) derivatives as the donor and a quinoxaline moiety as the acceptor. These polymers exhibited deep Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for achieving high open-circuit voltages (Voc) in solar cells. researchgate.net The introduction of a 2D conjugated structure in these polymers led to a significant increase in the short-circuit current (Jsc), resulting in improved power conversion efficiency (PCE). researchgate.net

Another research direction involves the use of dibenzo[f,h]thieno[3,4-b]quinoxaline-based small molecules as sensitizers in bulk-heterojunction (BHJ) solar cells. When blended with a fullerene derivative, these small molecules have demonstrated notable power conversion efficiencies. researchgate.net The morphology of the active layer film, along with balanced electron and hole mobility, was found to be crucial for the device performance. researchgate.net

The photovoltaic performance of several polymers based on quinoxaline derivatives is summarized in the table below.

PolymerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PBDTDPQ-EH0.564.050.61.1
PBDTDPQ-OD0.793.457.51.6
PBDTDPQ-HDT0.888.039.22.8
PQx2T0.582.9-0.69
PQx4T0.425.29-0.73
PQx6T0.479.05-1.80

Table 1: Photovoltaic performance of various quinoxaline-based polymers. Data sourced from chemicalbook.comresearchgate.net

Functional Materials for Electrochromic Applications

Derivatives of this compound have been extensively studied as functional materials for electrochromic applications. Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential.

Design Principles for Tunable Electrochromic Polymers

The design of electrochromic polymers based on this compound often involves the creation of donor-acceptor (D-A) architectures. By copolymerizing the quinoxaline acceptor unit with various electron-donating monomers, the electronic and optical properties of the resulting polymer can be finely tuned.

For instance, copolymers of 5,12-dihydrothieno[3',4':2,3]dioxocino[6,7-b]quinoxaline with 2,2'-bithiophene (B32781) have been synthesized. rsc.org The spectroelectrochemical analysis of such copolymers reveals electronic transitions corresponding to the π-π* transition and polaron formation, which are responsible for the electrochromic behavior. rsc.org

Another approach involves synthesizing polymers with bis-substituted quinoxalines. For example, poly(5,8-bis(2,3-dihydrothieno[3,4-b]dioxin-5-yl)-2,3-di(thiophen-2-yl)quinoxaline) (PDETQ) has been developed as a neutral-state green polymeric material. This polymer exhibits two distinct absorption bands, and its color can be switched by applying a potential. The excellent switching properties, including satisfactory optical contrasts and fast switching times, make these polymers highly suitable for applications like smart windows.

Fabrication and Characterization of Electrochromic Thin Films and Devices

The fabrication of electrochromic thin films from these polymers is typically achieved through electrochemical polymerization directly onto conductive substrates like indium tin oxide (ITO) coated glass. rsc.org The morphology and structure of the resulting polymer films can be investigated using techniques such as scanning electron microscopy (SEM) and infrared spectroscopy. rsc.org

The performance of these electrochromic thin films is characterized by their spectroelectrochemical properties, switching ability, and stability. Dual-type polymer electrochromic devices (ECDs) have been constructed using these quinoxaline-based polymers as the anodically coloring layer in conjunction with a cathodically coloring polymer like poly(3,4-ethylenedioxythiophene) (PEDOT). rsc.org

The switching performance of some of these electrochromic polymers is highlighted in the table below.

PolymerWavelength (nm)Switching Time (s)Optical Contrast (%)
PDEQ4101.0-
PDEQ6600.72-
PDETQNIR region1.584

Table 2: Switching properties of electrochromic polymers based on quinoxaline derivatives. Data sourced from

These studies demonstrate the significant potential of this compound and its derivatives in the development of advanced functional materials for a range of applications in materials science.

Sensor Technology Development Research

The development of novel sensors with high sensitivity and selectivity is a critical area of research. The this compound scaffold, with its electron-rich nature and potential for chemical modification, presents a promising platform for the creation of advanced sensing materials.

Chemo-Sensors and Biosensors Utilizing this compound Derivatives

Research has indicated that derivatives of this compound are promising candidates for the development of chemosensors. These compounds have been identified as potential fluorescent sensors for the detection of protons and various metal ions. researchgate.net The sensing mechanism is often based on the modulation of the fluorophore's emission properties upon interaction with the target analyte.

One synthetic route to functionalized derivatives suitable for sensing applications involves the Knoevenagel condensation. For instance, the readily prepared this compound can undergo a direct Knoevenagel condensation with aldehydes, such as thiophene-2-carboxaldehyde, to yield stilbenoid derivatives. This reaction provides a versatile method for introducing different functional groups that can act as specific binding sites for analytes, thereby tuning the sensor's selectivity and sensitivity.

While the application of this compound derivatives in chemosensors for ion detection is an active area of investigation, their use in biosensors is a less explored frontier. The development of biosensors would typically involve the covalent attachment of a biomolecule, such as an enzyme or antibody, to the thienoquinoxaline scaffold to achieve specific biological recognition. Further research is required to explore the potential of these compounds in the realm of biosensing.

Optoelectronic Sensing Mechanisms and Selectivity Studies

The optoelectronic sensing mechanism of this compound-based sensors is primarily centered around changes in their photophysical properties, particularly fluorescence. The interaction of the sensor molecule with an analyte can lead to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence emission. This change in fluorescence intensity provides a measurable signal for the detection of the target species.

Fluorescence enhancement is a particularly desirable feature in sensor design as it leads to a higher signal-to-noise ratio. researchgate.net In the case of this compound derivatives, their use as fluorescent sensors for protons and metal ions relies on this principle. researchgate.net The binding of a metal ion or a proton to a specific site on the molecule can alter its electronic structure, leading to an increase in the quantum yield of fluorescence.

Selectivity is a crucial parameter for any sensor, and in the context of this compound-based sensors, it is determined by the specific functional groups appended to the core structure. By carefully designing the binding pocket, it is possible to achieve selective recognition of a particular ion over others. However, detailed and systematic studies on the selectivity of these sensors for a wide range of analytes are still an area of ongoing research. The ability to fine-tune the electronic properties and steric environment of the binding site through synthetic modifications holds the key to developing highly selective sensors based on this scaffold.

Catalytic Applications Research of this compound Scaffolds

The exploration of new catalytic systems is fundamental to advancing chemical synthesis. The structural features of this compound suggest its potential utility in catalysis, both as an organocatalyst and as a ligand in metal-complex catalysis.

Metal-Complex Catalysis Involving this compound as Ligands

The nitrogen atoms within the quinoxaline portion of the this compound structure make it a potential bidentate ligand for coordinating with metal centers. The resulting metal complexes could exhibit interesting catalytic properties. While the broader class of quinoxaline derivatives has been extensively studied as ligands in a variety of metal-catalyzed reactions, specific research into the catalytic applications of metal complexes featuring the this compound ligand is not yet widely reported.

The electronic properties of the thieno[3,4-b]quinoxaline ligand can be tuned by introducing various substituents, which in turn would influence the catalytic activity of the corresponding metal complex. This tunability could be exploited to design catalysts for specific organic transformations. The synthesis and characterization of such metal complexes and the subsequent evaluation of their catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation would be a valuable direction for future research in this area.

Investigations into the Biological Activity and Mechanistic Pathways of 1,3 Dihydrothieno 3,4 B Quinoxaline Analogs Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoxaline (B1680401) derivatives, these studies have been instrumental in identifying key structural features that govern their interactions with biological targets.

Research into quinoxalinone derivatives as aldose reductase inhibitors revealed that both a C3-phenethyl group and a C6-NO2 group play a crucial role in enhancing the inhibitory activity and selectivity. nih.gov Among the synthesized compounds, N1-acetate derivatives showed significant activity, with one compound bearing a C3-phenethyl side chain being identified as a potent inhibitor. nih.gov Similarly, a SAR study on quinoxaline urea (B33335) analogs for pancreatic cancer therapy led to the identification of a novel analog with improved potency in inhibiting TNFα-induced NF-κB activation and pancreatic cancer cell growth. nih.gov This study highlighted that substitutions at the 2,3-positions of the quinoxaline ring were generally well-tolerated without a significant loss of activity. nih.gov

In the context of antitubercular activity, SAR studies on 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives showed that the introduction of an N,N-dimethylethan-1-amine moiety resulted in moderate activity against Mycobacterium tuberculosis. nih.gov This suggests that specific substitutions on the thieno-pyrrolo-quinoxaline core can be tailored to achieve desired biological effects.

Table 1: SAR Highlights of Quinoxaline Analogs

Scaffold Key Substitutions Biological Target/Activity Reference
Quinoxalinone C3-phenethyl and C6-NO2 groups Aldose Reductase Inhibition nih.gov
Quinoxaline Urea Urea moiety and substitutions at 2,3-positions IKKβ Phosphorylation Modulation (Pancreatic Cancer) nih.gov
4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline N,N-dimethylethan-1-amine moiety Antitubercular Activity nih.gov

Rational Design Principles for Modulating Bioactivity

The rational design of novel bioactive compounds often builds upon existing knowledge of a target's structure and the mechanism of known inhibitors. For instance, the X-ray structure of the EphA3 tyrosine kinase in complex with a type II inhibitor was used to design two new quinoxaline derivatives. nih.govnih.gov This approach, known as structure-based drug design, allows for the creation of compounds with potentially improved potency and selectivity.

The concept of a "privileged scaffold" is another key principle in rational drug design, where a core molecular structure is known to bind to multiple biological targets. nih.govnih.gov The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and 1,3,4-thiadiazole (B1197879) cores are considered privileged scaffolds for anticancer drug design, and by extension, related heterocyclic systems like thienoquinoxalines can be explored for similar potential. nih.govnih.gov The synthetic accessibility and reactivity of such scaffolds make them ideal for creating libraries of analogs for further structure-activity relationship studies. nih.gov

In silico screening and virtual ligand design are powerful computational tools that accelerate the discovery of new drug candidates. nih.gov These methods involve the use of computer models to predict the interaction between a small molecule and a biological target.

One common approach is ligand-based pharmacophore modeling, which was used to screen a database for potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com This led to the identification of several promising compounds with favorable docking scores and drug-likeness properties. mdpi.com Quantitative structure-activity relationship (QSAR) models are another in silico tool used to predict the biological activity of novel compounds based on their structural features. nih.gov Such models have been successfully applied to design new inhibitors of IL-1β production. nih.gov

Molecular docking is a widely used virtual screening technique that predicts the preferred orientation of a molecule when bound to a target. researchgate.net This method was employed to screen 1,3,4-thiadiazole derivatives as potential estrogen receptor modulators for breast cancer, identifying compounds with high binding energies. researchgate.net

Molecular Target Identification and Binding Mechanism Studies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For analogs of 1,3-dihydrothieno[3,4-b]quinoxaline, various targets have been identified through experimental and computational methods.

A study on novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives used artificial intelligence to predict their potential molecular targets, which included kinases, lyases, and phosphatases. johnshopkins.eduresearchgate.netresearchgate.net Another investigation identified a quinoxaline-isoselenourea derivative that targets the STAT3 pathway in melanoma cells. mdpi.com This compound was found to reduce the protein levels of STAT3 and its phosphorylation. mdpi.com

Furthermore, a global chemical proteomics approach was used to determine the drug-protein interaction profile of novel pyrrolo[3,2-b]quinoxaline derivatives, revealing that they primarily inhibit tyrosine kinases. nih.govnih.gov

Table 2: Identified Molecular Targets of Quinoxaline Analogs

Compound Class Identified/Predicted Target(s) Method of Identification Reference
1,3-Dithiolo[4,5-b]quinoxaline & Thiazolo[4,5-b]quinoxaline Kinases, Lyases, Phosphatases AI-based Prediction johnshopkins.eduresearchgate.netresearchgate.net
Quinoxaline-Isoselenourea STAT3 Pathway Western Blot, Docking Studies mdpi.com
Pyrrolo[3,2-b]quinoxaline Tyrosine Kinases (e.g., LYN, BTK, CSK, YES1) Chemical Proteomics nih.gov
1,3-Dithiolo[4,5-b]quinoxaline EGFR, VEGFR-2 In vitro Kinase Assays nih.gov

Enzyme Inhibition Mechanism Investigations

Understanding how a compound inhibits an enzyme provides valuable insights for designing more potent and selective drugs. A new series of 6-(pyrrolidin-1-ylsulfonyl)- nih.govnih.govdithiolo[4,5-b]quinoxaline-2-ylidines were found to exhibit significant inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) as well as VEGFR-2. nih.gov

Novel quinoxalinone derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The design of pyrrolo[3,2-b]quinoxaline derivatives as kinase inhibitors was inspired by their ability to act as type II inhibitors, which bind to the inactive conformation of the kinase. nih.govnih.gov This mechanism can offer greater selectivity compared to inhibitors that target the highly conserved ATP-binding site.

The interaction of a compound with its receptor target can be characterized through various biophysical and computational techniques. Docking studies of a quinoxaline-isoselenourea derivative revealed favorable binding with the SH2 domain of STAT3, suggesting a direct interaction that leads to the inhibition of the STAT3 pathway. mdpi.com

For a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives, in vitro kinase assays demonstrated inhibitory activity against EGFR and VEGFR-2. nih.gov The most active compound in this series showed potent inhibition of both receptors, indicating a potential dual-targeting mechanism. nih.gov

Advanced Drug Design Strategies Employing this compound Scaffolds

The this compound scaffold and its analogs serve as valuable starting points for the development of new therapeutic agents. The concept of "privileged scaffolds" is central to this approach, where a core structure is decorated with various functional groups to create a library of compounds with diverse biological activities. nih.govnih.gov

The synthesis of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives from 2,3-dichloro-6-sulfonyl quinoxaline demonstrates a strategy to create new chemical entities with potential biological applications. johnshopkins.eduresearchgate.net Similarly, the development of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives as antitubercular agents showcases the utility of this scaffold in addressing infectious diseases. nih.gov

The rational design of chimeric kinase inhibitors containing a quinoxaline core, based on the X-ray structures of target-inhibitor complexes, represents a sophisticated drug design strategy. nih.govnih.gov This approach allows for the creation of molecules that combine favorable features from different known inhibitors to achieve improved therapeutic properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

The application of scaffold hopping and bioisosteric replacement strategies to the this compound framework is not well-documented in publicly available research. These medicinal chemistry techniques are employed to modify a known active compound's core structure (scaffold) or replace functional groups with others that have similar physicochemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties.

While the quinoxaline ring itself is considered a bioisostere of other important heterocycles like quinazoline, specific examples of scaffold hopping from or to the this compound system in a biological context are not described in the literature. researchgate.net The exploration of this scaffold as a potential replacement for other known pharmacophores or the modification of its thiophene (B33073) or quinoxaline rings through bioisosteric replacement remains an open area for future research.

Fragment-Based Drug Discovery Approaches with this compound

Fragment-based drug discovery (FBDD) is a modern approach in which small chemical fragments are screened for weak binding to a biological target. These fragments are then grown or combined to produce a more potent lead compound. There is no evidence in the current scientific literature to suggest that the this compound scaffold or its fragments have been utilized in FBDD campaigns.

The successful application of FBDD requires a deep understanding of the target's structure and the binding modes of the fragments. Given the lack of research into the biological targets of this compound analogs, the foundational information needed to initiate a fragment-based approach is not yet available.

Future Directions and Emerging Research Avenues for 1,3 Dihydrothieno 3,4 B Quinoxaline

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 1,3-dihydrothieno[3,4-b]quinoxaline derivatives will likely move beyond traditional multi-step procedures, focusing on efficiency, sustainability, and molecular diversity. Key research avenues include:

  • Green Chemistry Approaches: Building on methodologies developed for simpler quinoxalines, future syntheses will increasingly adopt environmentally benign techniques. This includes the use of water as a solvent, microwave-assisted reactions, and solvent-free mechanochemistry (solid-state reactions) to reduce waste and energy consumption.
  • One-Pot and Multicomponent Reactions: Designing one-pot tandem reactions where multiple chemical transformations occur in a single reaction vessel will be a priority. dntb.gov.ua This streamlines the synthesis process, improving overall yield and reducing purification steps. For instance, a possible strategy could involve a tandem coupling/cyclization sequence starting from functionalized quinoxaline (B1680401) precursors.
  • Catalyst Innovation: The development of novel catalysts, including recyclable heterogeneous catalysts and phase transfer catalysts, will be crucial. mdpi.com These can improve reaction rates and selectivity, making the synthesis more cost-effective and scalable. Research into palladium- or copper-catalyzed cross-coupling reactions to build the thieno-scaffold onto a pre-existing quinoxaline core is a promising direction.
  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Adapting synthetic routes for this compound to flow chemistry could enable safer, more efficient, and automated production of these compounds.
  • A recent study on the synthesis of related 1,3-dithiolo[4,5-b]quinoxaline derivatives demonstrated a successful approach by reacting a 2,3-dichloro-6-sulfonyl quinoxaline precursor with 1,3-binucleophiles at room temperature, a method that could be adapted for the thieno-analogue. johnshopkins.edu

    Integration into Supramolecular Chemistry and Nanotechnology Research

    The planar, aromatic structure and potential for functionalization make this compound an attractive building block for creating highly organized molecular assemblies and advanced nanomaterials. nih.gov

  • Supramolecular Assemblies: The core structure is well-suited for forming non-covalent interactions like π-π stacking and hydrogen bonding. Future research will explore the design of derivatives that can self-assemble into complex architectures such as liquid crystals, gels, and molecular cages (cavitands). rsc.org These "smart" materials could respond to external stimuli like light, heat, or specific analytes, finding use in sensing, catalysis, and controlled release systems. rsc.org
  • Organic Electronics: Quinoxaline-based compounds are already investigated for their applications as organic semiconductors and in electroluminescent materials. nih.gov The incorporation of a sulfur-containing thiophene (B33073) ring in the this compound structure is expected to modulate its electronic properties, potentially enhancing charge transport capabilities. Future work will focus on synthesizing derivatives and evaluating their performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).
  • Nanoparticle Functionalization: Derivatives of this compound could be used to functionalize the surface of nanoparticles (e.g., gold, silver, quantum dots). nih.gov This can improve the stability and solubility of the nanoparticles and impart new functionalities, such as the ability to target specific biological sites for medical imaging or drug delivery. nih.gov The development of such nano-drug delivery systems could enhance the bioavailability and therapeutic efficacy of herbal or conventional medicines.
  • Cross-Disciplinary Research at the Interface of Chemistry, Physics, and Advanced Biology

    The most significant breakthroughs involving this compound are expected to occur at the intersection of traditional scientific disciplines.

  • Chemo-Genetics and Chemical Biology: By attaching specific bioactive side chains, derivatives can be designed as molecular probes to study complex biological processes. These probes could be engineered to bind to specific proteins or nucleic acid structures, allowing researchers to investigate their function within living cells.
  • Biophysics and Photomedicine: The photophysical properties (absorption and emission of light) of these compounds will be a key area of study. Derivatives that are fluorescent can be used in advanced microscopy and cellular imaging. Others might act as photosensitizers, which become cytotoxic only when activated by a specific wavelength of light, opening avenues for photodynamic therapy in treating cancers and other diseases.
  • Computational Chemistry and Artificial Intelligence: The use of computational modeling will be instrumental in predicting the properties of new derivatives before they are synthesized. ajol.info AI and machine learning algorithms can analyze structure-activity relationships to guide the design of molecules with optimized characteristics for specific applications, such as binding affinity to a biological target or desired electronic properties for a new material. researchgate.net For instance, AI can be used to predict the molecular targets and antimicrobial activity of newly designed derivatives. johnshopkins.eduresearchgate.net
  • Development of High-Throughput Screening Platforms for Novel this compound Derivatives

    To accelerate the discovery of new applications, methods for rapidly synthesizing and testing large libraries of this compound derivatives are essential.

  • Microdroplet Reaction Technology: High-throughput screening (HTS) can be achieved using microdroplet-based reactors coupled with mass spectrometry. nih.gov This platform allows for thousands of reactions to be run in milliseconds using minuscule amounts of reagents, dramatically speeding up the optimization of synthesis conditions and the creation of diverse compound libraries. nih.gov
  • In Silico and In Vitro Screening: Computational (in silico) screening will be the first step to identify promising candidates from virtual libraries based on predicted activity and desirable properties. rsc.org The most promising hits from these virtual screens can then be synthesized and subjected to rapid in vitro biological assays, such as cytotoxicity assays or enzyme inhibition tests, to quickly identify lead compounds for further development. rsc.orgnih.gov This approach has been successfully used to identify potential therapeutic agents from libraries of approved drugs for new applications. rsc.org
  • Q & A

    Q. How do steric effects influence catalytic activity in quinoxaline-based organocatalysts?

    • Methodological Answer : Compare enantioselectivity in asymmetric aldol reactions using derivatives with varying substituents (e.g., 3,4-diethyl vs. 3-methyl). X-ray crystallography and NOESY NMR reveal steric clashes that hinder transition-state alignment. Computational docking (AutoDock Vina) predicts binding affinities to chiral templates .

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    Feasible Synthetic Routes

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    1,3-Dihydrothieno[3,4-b]quinoxaline
    Reactant of Route 2
    1,3-Dihydrothieno[3,4-b]quinoxaline

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